Cas no 20970-67-6 (1,1''-(2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-diyl)diethanone)

1,1''-(2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-diyl)diethanone structure
20970-67-6 structure
Product name:1,1''-(2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-diyl)diethanone
CAS No:20970-67-6
MF:C17H19NO2
MW:269.338264703751
CID:910874
PubChem ID:88738

1,1''-(2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-diyl)diethanone Chemical and Physical Properties

Names and Identifiers

    • 1,1''-(2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-diyl)diethanone
    • 1-(5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridin-3-yl)ethanone
    • 1-(5-Acetyl-2,6-dimethyl-4-phenyl-1,4-dihydro-pyridin-3-yl)-ethanone
    • 4-Phenyl-2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridine
    • ethanone, 1,1'-(1,4-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis-
    • GAJJRTVBAXALLD-UHFFFAOYSA-N
    • MLS000689220
    • 1,1'-(1,4-DIHYDRO-2,6-DIMETHYL-4-PHENYL-3,5-PYRIDINEDIYL)BIS(ETHANONE)
    • 3,5-DIACETYL-1,4-DIHYDRO-2,6-DIMETHYL-4-PHENYLPYRIDINE
    • NSC-150004
    • STK270233
    • DIHYDRO-2,6-DIMETHYL-4-PHENYL-3,5-PYRIDINEDIYL)BIS(ETHANONE), 1,1'-(1,4-
    • HMS2711J10
    • SCHEMBL7817490
    • SR-01000395591-1
    • Ethanone, 1,1'-(1,4,-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis-
    • DTXSID90175150
    • CHEMBL1335931
    • Ethanone,1'-(1,4,-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis-
    • 1,1'-(2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-diyl)diethanone
    • 3,5-diacetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine
    • NSC 150004
    • 2, 3,5-diacetyl-1,4-dihydro-4-phenyl-
    • 1-(5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydro-3-pyridinyl)ethanone
    • Ethanone, 1,1'-(1,4,-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- (9CI)
    • SR-01000395591
    • AKOS000538946
    • NSC150004
    • 2,6-Dimethyl-3,5-diacetyl-4-phenyl-1,4-dihydropyridine
    • NCGC00245115-01
    • 20970-67-6
    • 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl-
    • KXI8OO36XP
    • SMR000283236
    • AE-641/00161001
    • UNII-KXI8OO36XP
    • Inchi: InChI=1S/C17H19NO2/c1-10-15(12(3)19)17(14-8-6-5-7-9-14)16(13(4)20)11(2)18-10/h5-9,17-18H,1-4H3
    • InChI Key: GAJJRTVBAXALLD-UHFFFAOYSA-N
    • SMILES: CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C

Computed Properties

  • Exact Mass: 269.14167
  • Monoisotopic Mass: 269.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.087
  • Boiling Point: 440°C at 760 mmHg
  • Flash Point: 159.9°C
  • Refractive Index: 1.541
  • PSA: 46.17
  • LogP: 3.42820

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.